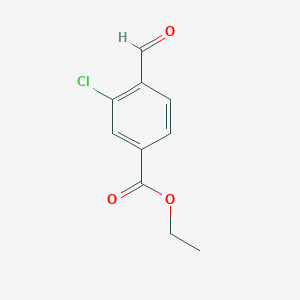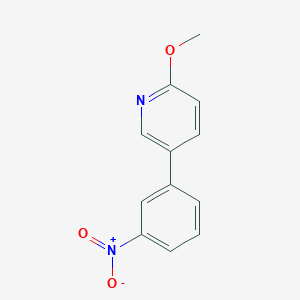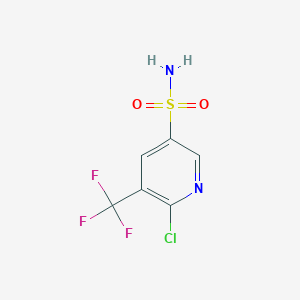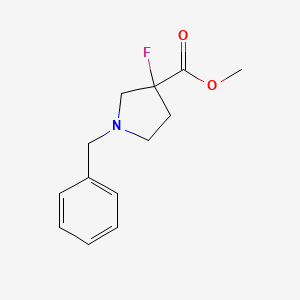
Methyl-1-Benzyl-3-Fluoropyrrolidin-3-carboxylat
Übersicht
Beschreibung
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C13H16FNO2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . The compound features a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a methyl ester group, making it an interesting subject for synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the field of neurochemistry.
Industry:
Material Science: Used in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate typically begins with benzylamine and methyl acrylate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. The benzyl group provides hydrophobic interactions, while the ester group can participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Methyl 1-benzyl-3-chloropyrrolidine-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate: Features a methyl group instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate provides unique chemical properties such as increased lipophilicity and metabolic stability compared to its analogs.
Binding Affinity: The fluorine atom enhances the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design.
Eigenschaften
IUPAC Name |
methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVXIDFYRQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
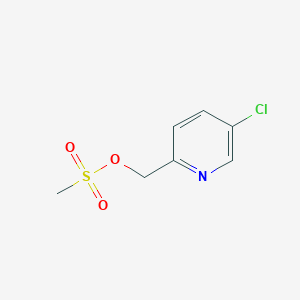
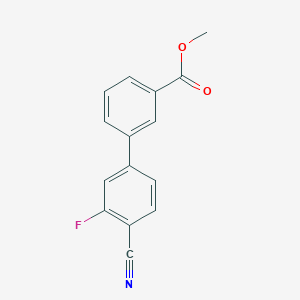
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
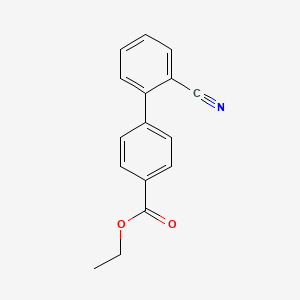
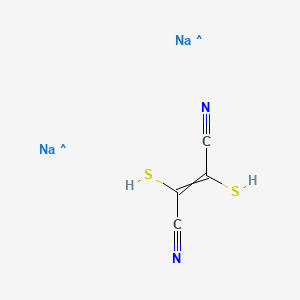
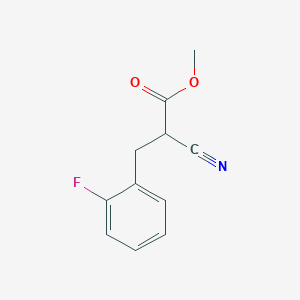

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)

